Methyl tributylammonium hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

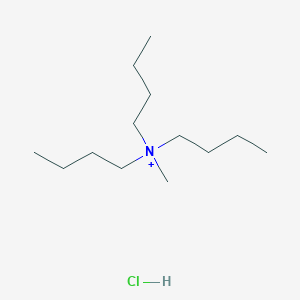

Methyl tributylammonium hydrochloride is a useful research compound. Its molecular formula is C13H31ClN+ and its molecular weight is 236.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Phase Transfer Catalysis:

Methyl tributylammonium hydrochloride serves as an effective phase transfer catalyst (PTC) in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields. This property is particularly useful in the synthesis of pharmaceuticals and fine chemicals.

- Example Case Study: In a study focusing on the polymerization of methyl methacrylate, this compound was shown to significantly improve the polymerization rate when used as a catalyst in an aqueous-organic two-phase system. This method allowed for better control over the molecular weight and distribution of the resulting polymer, demonstrating the compound's utility in industrial applications .

Comparison with Other Catalysts:

this compound is often compared with other quaternary ammonium salts like tetrabutylammonium bromide and chloride. Its enhanced solubility in water allows for easier product separation and improved catalytic efficiency.

| Compound | Water Solubility | Catalytic Efficiency | Unique Features |

|---|---|---|---|

| This compound | High | High | Improved accessibility at charge centers |

| Tetrabutylammonium Bromide | Moderate | Moderate | Less effective in aqueous systems |

| Tetrabutylammonium Chloride | Low | Moderate | Limited solubility |

Biological Research

Antimicrobial Activity:

The surfactant properties of this compound contribute to its antimicrobial efficacy against various bacteria and fungi. This makes it a potential candidate for use as a preservative in cosmetic and pharmaceutical formulations.

- Research Findings: Studies indicate that this compound can disrupt microbial cell membranes, leading to cell lysis. Its effectiveness against resistant strains of bacteria highlights its potential role in developing new antimicrobial agents .

Drug Delivery Systems:

The compound's ability to interact with biological membranes suggests applications in drug delivery systems. Preliminary research indicates that it may enhance the bioavailability of certain drugs by facilitating their transport across lipid membranes.

- Case Study Insight: A study exploring the transport mechanisms of this compound demonstrated its potential as a carrier for hydrophobic drugs, improving their solubility and absorption profiles .

Environmental Applications

Selective Metal Extraction:

this compound has been investigated for its ability to selectively extract metal ions from aqueous solutions. This property is particularly valuable in environmental cleanup efforts, such as the remediation of contaminated water sources.

- Application Example: Research has shown that this compound can effectively extract heavy metals like lead and mercury from wastewater, making it a promising agent for environmental remediation .

Industrial Applications

Detergents and Emulsifiers:

Due to its surfactant properties, this compound is utilized in formulating detergents and emulsifiers. Its ability to lower surface tension enhances cleaning efficiency in various applications.

Propriétés

Formule moléculaire |

C13H31ClN+ |

|---|---|

Poids moléculaire |

236.84 g/mol |

Nom IUPAC |

tributyl(methyl)azanium;hydrochloride |

InChI |

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1; |

Clé InChI |

IPILPUZVTYHGIL-UHFFFAOYSA-N |

SMILES canonique |

CCCC[N+](C)(CCCC)CCCC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.